Pycnanthuquinone B
Description
Structure
3D Structure
Properties
Molecular Formula |
C27H36O7 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
(2Z)-2-[3-[(3aR,4S,9S,9aR)-1,8,9-trihydroxy-1,4,7-trimethyl-5,6-dioxo-3,3a,9,9a-tetrahydro-2H-cyclopenta[b]naphthalen-4-yl]propylidene]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C27H36O7/c1-14(2)8-6-9-16(25(32)33)10-7-12-26(4)17-11-13-27(5,34)19(17)23(30)18-20(26)24(31)22(29)15(3)21(18)28/h8,10,17,19,23,28,30,34H,6-7,9,11-13H2,1-5H3,(H,32,33)/b16-10-/t17-,19-,23-,26+,27?/m1/s1 |
InChI Key |
VEDHTPZUNFZLHZ-FJZITDFESA-N |
SMILES |
CC1=C(C2=C(C(=O)C1=O)C(C3CCC(C3C2O)(C)O)(C)CCC=C(CCC=C(C)C)C(=O)O)O |
Isomeric SMILES |
CC1=C(C2=C(C(=O)C1=O)[C@@]([C@@H]3CCC([C@H]3[C@@H]2O)(C)O)(C)CC/C=C(/CCC=C(C)C)\C(=O)O)O |
Canonical SMILES |
CC1=C(C2=C(C(=O)C1=O)C(C3CCC(C3C2O)(C)O)(C)CCC=C(CCC=C(C)C)C(=O)O)O |
Synonyms |
2,5,6-trihydroxy-3,6,9-trimethyl-9-(4-carboxy-8-methylnona-3,7-diene-1-yl)cyclopenta(g)decalin-2,4a-diene-1,4-dione pycnanthuquinone A pycnanthuquinone B |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Primary Botanical Sources: Pycnanthus angolensis (Welw.) Warb. (Myristicaceae)
Pycnanthuquinone B is primarily found in Pycnanthus angolensis (Welw.) Warb., a tree species belonging to the Myristicaceae family. This plant, commonly known as the African nutmeg, is native to the forest zones of West and Central Africa. Various parts of the tree, including the stem bark, leaves, and twigs, have been utilized in traditional medicine for treating a range of ailments from oral thrush to fungal skin infections and chest pains. Phytochemical investigations into Pycnanthus angolensis have revealed the presence of several bioactive compounds, including terpenoid-quinones like Pycnanthuquinone A and B. rsc.org
Alternative Natural Sources (e.g., Marine Organisms if applicable for related compounds like Pycnanthuquinone C)
While this compound is predominantly associated with Pycnanthus angolensis, a related compound, Pycnanthuquinone C, has been isolated from a different natural environment altogether. Chemical studies of the Western Australian marine brown alga, Cystophora harveyi, led to the discovery of this structurally similar molecule. This finding suggests that the pycnanthuquinone structural framework may be present in both terrestrial and marine organisms, opening avenues for broader screening of natural sources.
Extraction and Bioassay-Guided Fractionation Strategies
The initial step in isolating this compound from its botanical source involves solvent extraction. Research has shown that the air-dried and powdered stem bark of Pycnanthus angolensis is a primary material for this process. A common method involves extraction with acetone at room temperature over an extended period (e.g., 72 hours). rsc.org Following extraction, the solvent is evaporated under a vacuum to yield a crude extract.
Bioassay-guided fractionation is a crucial strategy to isolate bioactive compounds like this compound. This process involves systematically separating the crude extract into different fractions and testing the biological activity of each fraction. The fractions exhibiting the desired activity are then subjected to further separation until a pure, active compound is isolated. While specific bioassays guiding the isolation of this compound are not extensively detailed in readily available literature, the process typically involves chromatographic techniques to separate the crude extract based on the chemical properties of its components.
Chromatographic and Spectroscopic Techniques for Isolation and Structural Elucidation in Research
Following extraction, chromatographic techniques are indispensable for the purification of this compound. A foundational method is silica gel column chromatography. In a typical procedure, a portion of the crude acetone extract is applied to a silica gel column. The separation of compounds is then achieved by eluting the column with a gradient of solvents, commonly a mixture of hexane and ethyl acetate (EtOAc) with increasing polarity (e.g., from 100% hexane to 100% EtOAc). rsc.org The eluent is collected in numerous fractions, which are then analyzed and grouped based on their thin-layer chromatography (TLC) profiles.
Once a pure compound is isolated, its chemical structure is determined using a suite of spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition and connectivity.
Spectroscopic Techniques for Structural Elucidation:
| Spectroscopic Technique | Information Provided |
| Ultraviolet (UV) Spectroscopy | Provides information about the presence of a quinoid system, with characteristic absorption maxima. For a related compound, Pycnanthuquinone C, UV absorptions were observed at λmax = 282 and 361 nm. rsc.org |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. For instance, IR absorptions can indicate the presence of hydroxyl (OH) and p-quinone carbonyl groups. rsc.org |
| Mass Spectrometry (MS) | Determines the molecular weight and molecular formula of the compound. Techniques like Electron Ionization (EI-MS), Chemical Ionization (CI-MS), and High-Resolution Mass Spectrometry (HR-EI-MS) are used to establish the exact mass and elemental composition. rsc.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon and hydrogen framework of the molecule. Both ¹H-NMR and ¹³C-NMR are critical for structure determination. ¹H-NMR reveals the chemical environment and connectivity of hydrogen atoms, while ¹³C-NMR provides information about the carbon skeleton. rsc.orggithub.io |
Through the combined interpretation of data from these spectroscopic methods, researchers can definitively elucidate the complex structure of this compound.
Chemical Synthesis and Biosynthetic Investigations
Proposed Biosynthetic Pathways of Pycnanthuquinones
The biosynthesis of pycnanthuquinones, including Pycnanthuquinone B, is believed to originate from geranyltoluquinol derivatives. acs.org These precursors, often found alongside the cyclized products in their natural sources, are thought to undergo a series of transformations to generate the characteristic polycyclic ring system. researchgate.netnih.gov
Several mechanistic hypotheses have been put forward to explain the formation of the pycnanthuquinone core. One prominent theory involves a vinyl quinone Diels-Alder (VQDA) reaction . uni-muenchen.decipsm.de This hypothesis suggests that an alkenylated hydroquinone (B1673460) intermediate is oxidized to a vinyl quinone. uni-muenchen.de This reactive species then undergoes an intramolecular [4+2] cycloaddition, a type of pericyclic reaction, to form the fused ring system. nih.govuni-muenchen.de This biomimetic approach has been supported by the successful synthesis of pycnanthuquinone C, a related natural product, utilizing a VQDA reaction as a key step. researchgate.netcipsm.de The formation of the diastereomers Pycnanthuquinone A and B, differing at a secondary hydroxyl group, is also consistent with a non-enzymatic, stereochemically indiscriminate VQDA reaction followed by enzymatic hydroxylation. uni-muenchen.de
Another proposed mechanism involves a cyclization cascade initiated by the epoxidation of a double bond in the geranyl side chain. acs.org The subsequent opening of the epoxide ring can lead to the formation of a carbocation, which then triggers a cascade of cyclization reactions. acs.orgnih.gov Specifically for a related compound, pycnanthuquinone C, it has been proposed that the epoxide is opened by the attack of π-electrons from a nearby double bond, forming a cyclopentyl tertiary carbocation. This is followed by an aromatic electrophilic substitution to complete the tricyclic structure. acs.org Such cationic cyclization cascades are a common strategy in the biosynthesis of terpenoid natural products. researchgate.net
Total Synthesis Approaches to this compound and Related Analogs
The complex, stereochemically rich structure of this compound has made it a challenging target for total synthesis. Synthetic chemists have explored various strategies to construct its unique carbon skeleton and control its multiple stereocenters.
Retrosynthetic analysis of this compound and its analogs often hinges on the proposed biosynthetic pathways. uni-muenchen.de A common strategy involves disconnecting the molecule at the junctions formed by the key cyclization reactions. For instance, a retrosynthesis based on the VQDA hypothesis would lead back to a simpler, linear geranylated quinone precursor. uni-muenchen.de
Key reaction strategies employed in the synthesis of the pycnanthuquinone framework and similar structures include:
Diels-Alder Reactions: As mentioned, the intramolecular VQDA reaction is a powerful tool for constructing the fused ring system in a biomimetic fashion. researchgate.netresearchgate.net
Suzuki Coupling: This cross-coupling reaction has been utilized to install vinyl-type substituents onto a hydroquinone core, a key step in building the necessary precursors for cyclization. mdpi.com
Ring-Closing Metathesis: This reaction has been used to form macrocyclic structures that are precursors to the complex ring systems of related meroterpenes. nih.gov
Oxidative Radical Cyclizations: These types of reactions can be used to form C-O bonds and induce cyclization cascades. mdpi.com
A significant challenge in the total synthesis of this compound is the precise control of its numerous stereocenters, including a quaternary carbon. uni-muenchen.deresearchgate.net Synthetic strategies must address the relative and absolute stereochemistry of the final product.
Methods to achieve stereochemical control include:
Substrate Control: The existing stereocenters in a molecule can direct the stereochemical outcome of subsequent reactions. wikipedia.org
Reagent Control: Chiral reagents or catalysts can be used to induce asymmetry and favor the formation of one stereoisomer over another. wikipedia.org For example, asymmetric dihydroxylation and enantioselective alkylation reactions are powerful tools for setting stereocenters. researchgate.netrsc.org
Asymmetric Catalysis: The use of chiral Lewis acids or other catalysts can promote enantioselective versions of key reactions, such as the Diels-Alder reaction. uni-muenchen.detraunergroup.org
The synthesis of 1,3-diols, a structural motif present in this compound, can be controlled to produce either syn or anti diastereomers by carefully selecting the appropriate reagents. uwindsor.ca
Biomimetic synthesis aims to mimic the proposed biosynthetic pathways in the laboratory. nih.gov This approach can often lead to efficient and elegant syntheses of complex natural products. The total synthesis of pycnanthuquinone C via a VQDA reaction is a prime example of a successful biomimetic strategy. cipsm.detraunergroup.orgsyr.edu Similarly, the synthesis of rossinone B, another related meroterpenoid, was achieved through a biomimetic strategy featuring an intramolecular VQDA reaction. researchgate.netacs.org These syntheses not only provide access to the natural products but also lend strong experimental support to the hypothesized biosynthetic pathways. researchgate.netuni-muenchen.de
Preclinical Biological Activities and Mechanistic Insights
Antihyperglycemic Activity Studies
The potential of Pycnanthuquinone B in managing high blood sugar levels has been a significant area of research.
This compound was successfully isolated from the leaves and stems of the African plant Pycnanthus angolensis. acs.orgnih.govresearchgate.net The isolation process was guided by its biological activity, a method known as in vivo bioassay-guided fractionation. acs.orgnih.govacs.orgresearchgate.net In this method, researchers used a diabetic mouse model to test various extracts of the plant. acs.orgnih.gov The extracts that showed the desired effect were progressively purified to isolate the active compound.
This process led to the identification of this compound and its isomer, Pycnanthuquinone A, as the compounds responsible for the plant's blood sugar-lowering effects. acs.orgresearchgate.net Studies confirmed that both compounds possess significant antihyperglycemic activity in these diabetic animal models. acs.orgnih.govresearchgate.netresearchgate.netgoogle.com These molecules represent a novel class of terpenoid-type quinone structures with demonstrated antihyperglycemic properties. nih.govresearchgate.netresearchgate.net
The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is crucial for numerous cellular functions, including metabolism, growth, and survival. cellsignal.comgenome.jpnih.gov Activation of this pathway is a key step in insulin (B600854) signaling, which leads to the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating glucose uptake from the blood. researchgate.netlu.seembopress.org
Despite the observed antihyperglycemic effects of this compound in vivo, detailed studies investigating its specific effects on the PI3K/Akt signaling pathway and GLUT4 translocation have not been reported in the reviewed scientific literature. Further research is required to determine if the mechanism of action for this compound involves the modulation of these critical cellular pathways.
A key strategy in managing type 2 diabetes is to control the absorption of dietary carbohydrates by inhibiting enzymes such as α-glucosidase and α-amylase in the small intestine. academicjournals.orgnih.govwikipedia.org These enzymes are responsible for breaking down complex carbohydrates into simple, absorbable sugars. wikipedia.org By inhibiting these enzymes, the post-meal spike in blood glucose can be reduced. nih.govmdpi.com
While various natural compounds have been studied for their inhibitory effects on these enzymes, specific in vitro or in vivo studies detailing the direct inhibitory activity of pure this compound on α-glucosidase, α-amylase, or other enzymes relevant to glucose metabolism are not available in the current body of scientific literature.
Anticancer and Antiproliferative Activities
Preliminary investigations have also explored the potential of compounds from Pycnanthus angolensis against cancer.
The evaluation of a compound's cytotoxicity against various cancer cell lines is a fundamental first step in anticancer drug discovery. This is often quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a substance needed to inhibit a biological process by half. While extracts from the Pycnanthus angolensis plant have shown some cytotoxic and anti-proliferative effects on different cancer cell lines, specific data for the isolated this compound is limited. scispace.com
The reviewed scientific literature lacks detailed reports on the in vitro cytotoxicity of this compound, including IC₅₀ values against specific human cancer cell lines. Therefore, its potency and selectivity as an anti-proliferative agent remain to be established through further research.
Two primary mechanisms by which anticancer agents eliminate tumor cells are the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle. nih.govthermofisher.com Apoptosis is a controlled process that eliminates damaged or unwanted cells, and its induction is a key feature of many chemotherapeutic drugs. thermofisher.comnih.gov Similarly, halting the cell cycle prevents cancer cells from proliferating. mdpi.comhaematologica.org
Currently, there are no specific preclinical studies in the reviewed literature that demonstrate whether this compound induces apoptosis or modulates the cell cycle in cancer cells. Investigations into its effects on apoptotic pathways—such as the activation of caspases or changes in Bcl-2 family proteins—and on cell cycle regulatory proteins have not been reported.
Identification and Characterization of Molecular Targets
While specific in-depth studies comprehensively characterizing all molecular targets of this compound are limited, research has pointed towards its interaction with key enzymes. One of the notable activities of this compound is its potential role in metabolic regulation. Studies have identified it as having significant antihyperglycemic activity. researchgate.netresearchgate.netresearchgate.netscispace.com This suggests that this compound may interact with molecular targets involved in glucose metabolism. However, the precise enzymes or signaling pathways it modulates to exert this effect require further elucidation.
Computational (In Silico) Investigations of Anticancer Mechanisms
Computational studies, particularly molecular docking, have been employed to explore the potential anticancer mechanisms of this compound. These in silico methods predict the binding affinity and interaction patterns of a ligand (in this case, this compound) with a biological target, often a protein crucial for cancer cell survival or proliferation.
While direct computational studies focusing solely on this compound's anticancer mechanisms are not extensively detailed in the provided results, its classification as a quinone suggests potential for mechanisms common to this class of compounds. Quinones are known to exert cytotoxic effects through the generation of reactive oxygen species (ROS) and by acting as Michael acceptors, leading to the alkylation of crucial cellular nucleophiles like DNA and proteins. However, specific computational models detailing these interactions for this compound are not available in the search results.
Antimicrobial and Antiviral Activity Assessments
There is limited specific data available from the search results detailing the in vitro activity of isolated this compound against a broad range of bacterial and fungal pathogens. While extracts of Pycnanthus angolensis, the plant source of this compound, have shown antimicrobial properties, the specific contribution of this compound to this activity has not been definitively established in the provided information. researchgate.netresearchgate.net One study mentioned that the volatile oils from Pycnanthus angolensis displayed promising antimicrobial activity against tested bacterial and fungal species, but did not isolate the effect to this compound. researchgate.net
The antiviral potential of this compound has been a subject of in silico investigation, particularly in the context of the COVID-19 pandemic. researchgate.netnih.govnih.gov Computational studies have explored its potential as an inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication. nih.govnih.gov
Molecular docking studies have predicted that this compound can bind to the active site of the SARS-CoV-2 Mpro. nih.govnih.gov One study reported a binding energy of -7.8 kcal/mol for this compound with the Mpro protein. nih.govnih.gov These computational findings suggest that this compound could potentially interfere with the function of this key viral enzyme. researchgate.netnih.govnih.govresearchgate.net
Table 1: In Silico Docking Results of this compound against SARS-CoV-2 Main Protease (Mpro)
| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Reference |
|---|---|---|---|---|
| This compound | SARS-CoV-2 Mpro | -7.8 | HIS41, GLU166, HIS164, CYS145, LEU27 | nih.govnih.gov |
The in silico studies provide the primary insights into the potential antiviral mechanism of this compound. The predicted binding to the SARS-CoV-2 Mpro suggests that its antiviral action could stem from the inhibition of this protease. nih.govnih.gov By blocking the active site of Mpro, this compound could prevent the processing of viral polyproteins, which is an essential step in the viral life cycle, thereby inhibiting viral replication. nih.gov The interactions observed in docking simulations, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the Mpro active site, support this proposed mechanism. nih.govnih.gov
Other Investigated Preclinical Bioactivities and Underlying Mechanisms
Beyond its potential anticancer and antiviral activities, this compound has been investigated for other preclinical bioactivities. As previously mentioned, a significant finding is its antihyperglycemic activity . researchgate.netresearchgate.netresearchgate.netscispace.com This was discovered through bioassay-guided fractionation of an ethanolic extract of Pycnanthus angolensis using a diabetic mouse model. researchgate.net This suggests a potential role for this compound in the management of diabetes, although the precise mechanism of action remains to be fully elucidated. researchgate.netportico.org
Additionally, extracts from Pycnanthus angolensis have been reported to possess anthelmintic activity. researchgate.net However, the specific contribution of this compound to this effect has not been isolated.
Enzyme Inhibitory Activities
The enzyme inhibitory potential of compounds from Pycnanthus angolensis has been a subject of scientific investigation. While specific data on this compound is not extensively detailed, studies on the plant's extracts have shown inhibitory effects against certain enzymes.
Acetylcholinesterase (AChE) and Butylcholinesterase (BChE) Inhibition:
Methanolic extracts from the stem bark of Pycnanthus angolensis have demonstrated significant in vitro inhibitory activity against both acetylcholinesterase (AChE) and butylcholinesterase (BChE). scispace.com One study reported that the crude stem-bark extract exhibited 66.52 ± 5.02% inhibition of AChE and 86.05 ± 8.32% inhibition of BChE. scispace.com The leaf extracts also showed notable inhibition of both enzymes. scispace.com While these findings are promising, the specific contribution of this compound to this activity has not been definitively established. Further studies are needed to determine the IC50 values of pure this compound against these cholinesterase enzymes.
| Extract Source | Enzyme | % Inhibition |
| P. angolensis Stem Bark | Acetylcholinesterase (AChE) | 66.52 ± 5.02% |
| P. angolensis Stem Bark | Butylcholinesterase (BChE) | 86.05 ± 8.32% |
| P. angolensis Leaf | Acetylcholinesterase (AChE) | 43.96 ± 3.04% |
| P. angolensis Leaf | Butylcholinesterase (BChE) | 43.59 ± 1.77% |
Table 1: Cholinesterase inhibitory activity of Pycnanthus angolensis extracts. scispace.com
Alpha-glucosidase Inhibition:
Information regarding the direct inhibitory activity of this compound on alpha-glucosidase is not currently available in the reviewed literature.
Radioprotective Effects in In Vitro and In Vivo (Animal) Studies
Research has pointed towards the radioprotective potential of extracts from Pycnanthus angolensis seeds, which contain Pycnanthuquinone A and B. researchgate.net A study on a seed extract of P. angolensis (PASE) demonstrated significant protective effects against X-ray-induced damage in both in vitro and in vivo models. researchgate.net
In radiosensitive human prostate epithelium (PNT2) cells, PASE showed a protection factor of 35.5%, mitigating 43.8% of cell death induced by X-rays. researchgate.net For radioresistant B16F10 melanoma cells, the protection factor was 29%. researchgate.net The study suggested that the extract's radioprotective capacity might be greater than some substances currently used in radiation oncology. researchgate.net While this compound is a known constituent of these seeds, the direct causal link between this specific compound and the observed radioprotective effects requires further dedicated investigation. researchgate.net
| Cell Line | Type | Protection Factor | Reduction in X-ray-induced Cell Death |
| Human Prostate Epithelium (PNT2) | Radiosensitive | 35.5% | 43.8% |
| B16F10 Melanoma | Radioresistant | 29% | Not specified |
Table 2: Radioprotective effects of Pycnanthus angolensis seed extract (PASE) in vitro. researchgate.net
Antinematodal and Anti-plasmodial Research
The potential of compounds from Pycnanthus angolensis against parasites has been explored, particularly concerning malaria.
Anti-plasmodial Research:
Extracts from Pycnanthus angolensis have been traditionally used to treat malaria. researchgate.net Scientific investigations have supported these traditional uses, showing that various extracts of the plant possess anti-plasmodial activity in vitro. researchgate.net For example, some studies have indicated that compounds isolated from the plant have activity against Plasmodium species. researchgate.net While this compound has been isolated from this plant, its specific anti-plasmodial efficacy and mechanism of action are yet to be fully elucidated. researchgate.netthieme-connect.com
Antinematodal Research:
There is currently no specific information available in the reviewed scientific literature regarding the antinematodal activity of this compound.
Structure Activity Relationship Sar Studies
Elucidation of Pharmacophoric Features for Biological Activity
The biological activity of a compound is determined by its pharmacophore, which is the specific three-dimensional arrangement of molecular features essential for interacting with a biological target. researchgate.netcolumbiaiop.ac.in Identifying these features for Pycnanthuquinone B is fundamental to understanding its mechanism of action. Key pharmacophoric features are generally considered to be hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. fiveable.me
For this compound, the primary pharmacophoric elements are hypothesized to include:
The Quinone Ring: This is a critical feature, likely involved in redox cycling and interactions within the active site of target enzymes. The carbonyl groups can act as hydrogen bond acceptors. The aromatic nature of the ring system can facilitate π-π stacking interactions. nih.gov
Hydroxyl Groups: The hydroxyl groups on the quinone and terpenoid portions of the molecule are potential hydrogen bond donors and acceptors, which can form crucial directional interactions with amino acid residues in a target protein.
Stereochemistry: The specific stereochemistry at the various chiral centers of the terpenoid tail is likely crucial for ensuring a precise orientation of the molecule within a binding site, thus influencing its biological activity.
A molecular docking study of this compound with the main protease (Mpro) of SARS-CoV-2 identified potential interactions with residues such as GLY143, SER144, HIS41, and HIS164, highlighting the molecule's ability to engage in specific binding events. mdpi.com Such computational analyses are instrumental in defining the pharmacophore by mapping out the key interaction points. medsci.org The development of a pharmacophore model typically involves selecting active ligands, performing conformational analysis, assigning features, and superimposing the molecules to find a common 3D arrangement. unina.it
Design and Synthesis of this compound Analogs and Derivatives
The design and synthesis of analogs are central to SAR studies, allowing for systematic evaluation of how structural modifications affect biological activity. mdpi.com While a dedicated library of synthetic this compound analogs has not been extensively reported, strategies can be proposed based on its structure and on synthetic routes developed for other complex meroterpenoids. researchgate.netresearchgate.net
Potential modifications to the this compound scaffold for SAR exploration would include:
Modification of the Quinone Ring:
Altering the position or number of hydroxyl groups to probe the importance of hydrogen bonding.
Introducing other substituents (e.g., methoxy, halogen) to modify the electronic properties and steric profile of the quinone. nih.gov
Alteration of the Terpenoid Side Chain:
Varying the length and saturation of the chain to understand the influence of lipophilicity and conformational flexibility on activity. researchgate.net
Modifying functional groups on the side chain, such as the terminal hydroxyl group.
Stereochemical Analogs:
Synthesizing stereoisomers to confirm the importance of the native configuration for biological activity.
The synthesis of such analogs would likely involve complex, multi-step sequences. The total synthesis of related natural products, such as (±)-rossinone B, which features a biogenetic-type annulation of phenolic and quinone segments, provides a potential blueprint for accessing the core structure of this compound and its derivatives. researchgate.net The isolation of Pycnanthuquinone C, a naturally occurring analog with a different oxygenation pattern and biological activity, underscores that even minor structural changes can significantly impact function. researchgate.net Synthetic chemistry efforts could aim to create derivatives that are not accessible through natural sources. nih.govmdpi.com
Comparative Biological Evaluation of Analogs to Determine Key Structural Determinants
The comparative biological evaluation of analogs is essential for identifying the key structural features that govern potency and selectivity. nih.govplos.org In the absence of a large synthetic library of this compound analogs, preliminary SAR insights can be gathered by comparing the known biological activities of the naturally occurring pycnanthuquinones.
Pycnanthuquinones A and B were originally isolated based on their significant antihyperglycemic activity. researchgate.net Later, a related compound, Pycnanthuquinone C, was isolated from the same plant, Pycnanthus angolensis, and was found to possess antifungal properties, particularly against Trichophyton soudanense. researchgate.net
| Compound | Reported Biological Activity | Reference |
|---|---|---|
| Pycnanthuquinone A | Antihyperglycemic | researchgate.net |
| This compound | Antihyperglycemic | researchgate.net |
| Pycnanthuquinone C | Antifungal | researchgate.net |
This comparison, though limited, strongly suggests that the specific substitution pattern and oxidation state of the terpenoid-quinone skeleton are critical determinants of the type of biological activity exhibited. The difference in activity between the antihyperglycemic Pycnanthuquinones A/B and the antifungal Pycnanthuquinone C implies that subtle structural variations dictate the interaction with different biological targets.
Studies on other classes of quinone-containing natural products reinforce these principles. For instance, SAR studies on various meroterpenes have shown that biological effects often depend on the length of the prenyl side chain and the substitution pattern on the quinone moiety. researchgate.net Similarly, investigations into toluquinol analogs revealed that the cytotoxicity of the hydroquinone (B1673460)/benzoquinone core could be modulated by the nature and position of substituents. nih.gov These findings provide a framework for predicting which structural elements of this compound are most likely to be critical for its activity.
Computational Chemistry Approaches in SAR Analysis
Computational chemistry provides powerful tools to investigate SAR, especially when experimental data is limited. analyticachemie.inresearchgate.net These methods can predict the properties of molecules, model their interactions with biological targets, and guide the design of new analogs with potentially improved activity. nih.govoptibrium.com
Key computational approaches applicable to the SAR analysis of this compound include:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. As mentioned, a docking study of this compound against a viral protease provided specific details on its potential binding mode and interactions. mdpi.com This information is invaluable for rationalizing observed activity and for designing derivatives that could enhance these interactions.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties or structural descriptors. researchgate.netmdpi.com For this compound, a QSAR study would require a dataset of analogs with corresponding activity data to build a predictive model.
Pharmacophore Modeling: This approach identifies the common 3D arrangement of essential features in a set of active molecules. nih.govnih.gov A pharmacophore model for this compound could be developed based on its structure and the structures of other active quinones, serving as a 3D query to screen virtual libraries for new potential leads. biorxiv.org
A molecular docking study provided specific computational data on the interaction of this compound with the SARS-CoV-2 main protease.
| Parameter | Value/Description | Reference |
|---|---|---|
| Target Protein | SARS-CoV-2 Main Protease (Mpro) | mdpi.com |
| Binding Energy (kcal/mol) | -8.3 | mdpi.com |
| Interacting Residues | GLY143, SER144, HIS41, HIS164 | mdpi.com |
These computational tools complement experimental work by providing insights into complex chemical processes at a molecular level, thus accelerating the drug discovery process by prioritizing the synthesis of the most promising compounds. analyticachemie.in
Preclinical Pharmacological Evaluation and Adme Profiling
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Assays (e.g., Metabolic Stability in Microsomes, Permeability Studies)
Comprehensive in vitro ADME assay data for Pycnanthuquinone B, such as metabolic stability in liver microsomes or cell permeability (e.g., Caco-2 assays), are not extensively available in the public domain.
Metabolic Stability in Microsomes: Metabolic stability assays using liver microsomes are standard in vitro models for assessing Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. evotec.comsrce.hr These assays measure the rate at which a compound is cleared by liver enzymes, providing an estimate of its intrinsic clearance. nih.gov The stability of a compound is typically reported as the half-life (t½) or the percentage of the compound remaining after a specific incubation period. srce.hr Currently, specific data from microsomal stability assays for this compound have not been published.
Permeability Studies: Permeability is a key factor influencing a drug's absorption. Assays like the Caco-2 permeability test use a monolayer of human colon adenocarcinoma cells to model the intestinal epithelial barrier and predict in vivo absorption of orally administered drugs. wuxiapptec.com There are currently no published results from permeability studies specifically conducted on this compound.
In Silico Prediction of ADME Parameters
In the absence of extensive experimental data, in silico models provide valuable predictions of a compound's ADME properties based on its chemical structure. mdpi.commdpi.com While comprehensive in silico ADME profiling specifically for this compound is limited, some computational studies have been performed on it and its close analogs, Pycnanthuquinone A and C.
One in silico study investigated the potential of various natural products, including this compound, as inhibitors of the SARS-CoV-2 main protease (Mpro). In this study, this compound exhibited a binding energy of -8.3 kcal/mol, interacting with key amino acid residues such as GLY143, SER144, HIS41, and HIS164. nih.gov
A more detailed in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening was conducted on Pycnanthuquinone A and Pycnanthuquinone C. nih.gov Given their structural similarity to this compound, these data can offer insights into its likely pharmacokinetic profile. The predictions for Pycnanthuquinone A and C were performed using the SwissADME and ProTox-II webservers. nih.gov The results for these analogs suggest they possess drug-like qualities, though specific predicted values for this compound are not available. nih.gov
The table below summarizes the predicted ADME and drug-likeness parameters for the related compounds, Pycnanthuquinone A and Pycnanthuquinone C. nih.gov
| Parameter | Pycnanthuquinone A | Pycnanthuquinone C | Description |
| Physicochemical Properties | |||
| Molecular Weight ( g/mol ) | 414.43 | 412.41 | A measure of the molecule's size. |
| LogP (Consensus) | 3.65 | 3.59 | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. |
| H-bond Acceptors | 7 | 7 | Number of hydrogen bond acceptors. |
| H-bond Donors | 2 | 2 | Number of hydrogen bond donors. |
| Molar Refractivity | 110.11 | 109.52 | A measure of the total polarizability of a mole of a substance. |
| Lipophilicity | |||
| LogP (iLOGP) | 4.33 | 4.28 | Prediction of LogP based on the iLOGP method. |
| LogP (XLOGP3) | 3.29 | 3.23 | Prediction of LogP based on the XLOGP3 method. |
| LogP (WLOGP) | 3.69 | 3.65 | Prediction of LogP based on the WLOGP method. |
| LogP (MLOGP) | 3.03 | 2.96 | Prediction of LogP based on the MLOGP method. |
| LogP (SILICOS-IT) | 4.23 | 4.17 | Prediction of LogP based on the SILICOS-IT method. |
| Water Solubility | |||
| LogS (ESOL) | -4.41 | -4.38 | Logarithm of the molar solubility in water. Classified as 'Moderately soluble'. |
| Solubility (ESOL) | 5.31e-05 mol/L | 5.70e-05 mol/L | Molar solubility in water. |
| Solubility Class (ESOL) | Moderately soluble | Moderately soluble | Qualitative assessment of water solubility. |
| LogS (Ali) | -4.95 | -4.91 | Logarithm of the molar solubility in water. Classified as 'Poorly soluble'. |
| Solubility (Ali) | 1.12e-05 mol/L | 1.22e-05 mol/L | Molar solubility in water. |
| Solubility Class (Ali) | Poorly soluble | Poorly soluble | Qualitative assessment of water solubility. |
| LogS (SILICOS-IT) | -4.68 | -4.63 | Logarithm of the molar solubility in water. Classified as 'Poorly soluble'. |
| Solubility (SILICOS-IT) | 2.07e-05 mol/L | 2.32e-05 mol/L | Molar solubility in water. |
| Solubility Class (SILICOS-IT) | Poorly soluble | Poorly soluble | Qualitative assessment of water solubility. |
| Pharmacokinetics | |||
| GI Absorption | High | High | Predicted gastrointestinal absorption. |
| BBB Permeant | No | No | Predicted ability to cross the blood-brain barrier. |
| P-gp Substrate | No | No | Predicted to not be a substrate for P-glycoprotein. |
| CYP1A2 Inhibitor | Yes | Yes | Predicted inhibitor of Cytochrome P450 1A2. |
| CYP2C19 Inhibitor | Yes | Yes | Predicted inhibitor of Cytochrome P450 2C19. |
| CYP2C9 Inhibitor | Yes | Yes | Predicted inhibitor of Cytochrome P450 2C9. |
| CYP2D6 Inhibitor | Yes | Yes | Predicted inhibitor of Cytochrome P450 2D6. |
| CYP3A4 Inhibitor | Yes | Yes | Predicted inhibitor of Cytochrome P450 3A4. |
| Log Kp (skin permeation) | -4.71 cm/s | -4.77 cm/s | The logarithm of the skin permeability coefficient. |
| Drug-Likeness | |||
| Lipinski | Yes | Yes | Obeys Lipinski's rule of five (MW ≤500, LogP ≤5, H-bond donors ≤5, H-bond acceptors ≤10). |
| Ghose | Yes | Yes | Adheres to Ghose's filter for drug-likeness. |
| Veber | No | No | Does not meet Veber's rule (Rotatable bonds ≤10 and TPSA ≤140). |
| Egan | Yes | Yes | Conforms to Egan's rule for good oral absorption. |
| Muegge | No | No | Does not meet Muegge's filter for drug-likeness. |
| Bioavailability Score | 0.55 | 0.55 | A score indicating the probability of having at least 10% oral bioavailability in rats or measurable Caco-2 permeability. |
| Medicinal Chemistry | |||
| PAINS | 0 alerts | 0 alerts | No Pan Assay Interference Compounds alerts. |
| Brenk | 1 alert (quinone) | 1 alert (quinone) | Has a structural alert (quinone) according to Brenk's filter. |
| Lead-likeness | No | No | Does not fit the criteria for a lead-like compound. |
| Synthetic Accessibility | 5.25 | 5.23 | A score from 1 (very easy) to 10 (very difficult) indicating the ease of synthesis. |
| Data sourced from Chtita et al., 2022. nih.gov |
These in silico findings for Pycnanthuquinone A and C suggest that this compound likely has high gastrointestinal absorption but may be an inhibitor of several key CYP450 enzymes. The presence of a quinone structure raises a flag for potential reactivity.
Pharmacokinetic Characterization in Preclinical Animal Models (if available)
Detailed pharmacokinetic studies of this compound in preclinical animal models, including parameters such as clearance, volume of distribution, half-life, and bioavailability, have not been reported in the available scientific literature.
There is currently no published data on the disposition of this compound in biological systems. Such studies would typically involve tracking the compound and its metabolites in various tissues and fluids (e.g., plasma, liver, kidneys) over time to understand its distribution and elimination pathways. umich.edu
The identification of metabolites and the elucidation of metabolic pathways are crucial for understanding a compound's biotransformation. nih.gov These studies are often conducted using in vitro systems like liver microsomes or hepatocytes, followed by in vivo analysis of plasma, urine, and feces from animal models. bioivt.com At present, there are no specific studies identifying the metabolites or defining the metabolic pathways of this compound.
Advanced Analytical Methodologies in Pycnanthuquinone B Research
Development of Robust Separation and Quantification Techniques
The isolation and analysis of Pycnanthuquinone B, often found in complex mixtures derived from natural sources such as Pycnanthus angolensis, require robust analytical methods to ensure selectivity and sensitivity. uni-muenchen.de Chromatographic and spectroscopic techniques form the cornerstone of this analytical workflow.
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a pivotal technique for the separation and quantification of this compound from extracts and biological samples. iipseries.orgnih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a non-polar stationary phase and a polar mobile phase to achieve separation based on the compound's hydrophobicity.
A typical HPLC method for the analysis of terpenoid-quinones like this compound would involve a C18 column. scholarsresearchlibrary.comnih.gov The mobile phase often consists of a gradient mixture of an aqueous component (such as water with a small percentage of an acid like formic or phosphoric acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. nih.govajpamc.com Detection is frequently performed using a Diode-Array Detector (DAD) or a UV-Vis detector, set at a wavelength corresponding to the chromophore of the quinone structure. researchgate.netpjoes.com
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Specification | Purpose |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile | Gradient elution allows for the separation of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |
| Detector | UV/DAD at 282 nm and 361 nm | The quinoid system of Pycnanthuquinone C, a related compound, shows absorption at these wavelengths. researchgate.net |
| Column Temp. | 25-35 °C | Ensures reproducible retention times. nih.govnih.gov |
| Injection Vol. | 10-20 µL | The volume of sample introduced into the system. |
This table presents a hypothetical but representative set of HPLC conditions based on methods for similar compounds.
Mass Spectrometry (MS and MS/MS) Applications for Identification and Quantification
Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound. High-Resolution Electron Impact Mass Spectrometry (HREIMS) has been used to establish the molecular formula of this compound as C27H32O5, based on its molecular ion peak. msu.edu
Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the molecular ion. wikipedia.org In this technique, the precursor ion (the molecular ion of this compound) is selected and subjected to collision-induced dissociation (CID), breaking it into smaller product ions. researchgate.net The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity. msu.eduwikipedia.org Common fragmentation pathways for organic molecules include the cleavage of C-C bonds and bonds adjacent to functional groups. msu.edu For quantification, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, offering high sensitivity and selectivity. frontiersin.org
Table 2: Mass Spectrometry Data for this compound and Related Compounds
| Compound | Ionization Technique | Molecular Ion (m/z) | Molecular Formula |
| This compound | HREIMS | 472.2435 | C27H32O5 |
| Pycnanthuquinone C | EI-MS, CI-MS, HR-EI-MS | 436 (M+), 437 ([M+H]+), 436.2251 | C27H32O5 |
Data sourced from Fort et al. (2000) and a study on Pycnanthuquinone C. researchgate.netmsu.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of novel compounds like this compound. iipseries.org One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure. Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are used to establish long-range correlations between protons and carbons, which helps in connecting different fragments of the molecule. uni-muenchen.de The analysis of ¹H and ¹³C NMR spectra for this compound, along with its diastereomer Pycnanthuquinone A, has allowed for the complete assignment of their complex polycyclic structures. msu.edu Significant differences in the carbon shifts for C-5, C-6, C-7, C-8, and C-12, as well as the proton shift and coupling of H-6, were key in distinguishing between the two diastereomers. msu.edu
Table 3: Selected ¹³C and ¹H NMR Chemical Shifts (δ) for this compound
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 4 | 188.2 (s) | - |
| 5 | 79.5 (s) | - |
| 6 | 80.8 (d) | 6.18 (d, 3.2) |
| 7 | 148.8 (s) | - |
| 8 | 120.9 (s) | - |
| 11 | 58.9 (d) | 3.43 (d, 3.2) |
| 12 | 40.3 (s) | - |
| 20 | 123.5 (d) | 5.02 (bt, 7.2) |
| 25 | 27.9 (q) | 1.32 (s) |
This is a partial list of NMR data adapted from Fort et al. (2000). The data illustrates the level of detail obtained from NMR analysis. uni-muenchen.de
Method Validation for Reproducibility and Accuracy in Research Settings
For analytical methods to be considered reliable and suitable for their intended purpose, they must undergo a thorough validation process. researchgate.netjournaljpri.com This is particularly critical in research settings that will inform preclinical and potentially clinical development. Method validation ensures that the analytical procedure consistently produces accurate and reproducible results. nih.govajpamc.com Key validation parameters, as often stipulated by guidelines such as those from the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). journaljpri.comnih.gov
Accuracy : The closeness of the measured value to the true value.
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Specificity : The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range : The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
LOD & LOQ : The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Application in Complex Biological Matrices for Preclinical Studies
Preclinical studies, which involve the assessment of a compound's pharmacokinetic profile, require the quantification of the analyte in complex biological matrices such as plasma, urine, or tissue homogenates. frontiersin.orgnih.gov These matrices contain numerous endogenous components like proteins, salts, and lipids that can interfere with the analysis. nih.gov
Therefore, a crucial step is sample preparation to extract this compound and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). nih.govijmrhs.com Following extraction, a highly sensitive and selective analytical method, typically LC-MS/MS, is used for quantification. frontiersin.orgmdpi.com
The method must be validated specifically for the biological matrix . mdpi.com This includes assessing the matrix effect, which is the alteration of ionization efficiency by co-eluting substances from the matrix. mdpi.com Furthermore, the stability of the analyte in the biological matrix under various storage and handling conditions must be evaluated. mdpi.com The high degree of plasma protein binding exhibited by many drug compounds is another critical parameter to assess, as it influences the free (unbound) concentration of the drug, which is generally responsible for its pharmacological effect. nih.govrsc.orgnih.gov
Ethnobotanical and Ethnomedicinal Context Informing Research Directions
Traditional Uses of Pycnanthus angolensis in Indigenous Medicine
Pycnanthus angolensis (Welw.) Warb., commonly known as the African nutmeg, holds a significant place in traditional African medicine, with a long history of use across the continent. nrfhh.comnrfhh.com Various parts of the tree, including the bark, leaves, roots, and seeds, are utilized to treat a wide array of health conditions. cabidigitallibrary.orgwikipedia.org
The bark is particularly valued and has been traditionally used as an antidote for poison, as well as for treating leprosy, anemia, infertility, gonorrhea, and malaria. cabidigitallibrary.orgwikipedia.org Decoctions of the bark and leaves are also employed to manage dysentery, fever, and anemia. nrfhh.com In some regions, the juice from the trunk bark, mixed with salt, is used for dental caries, while a decoction of the root is taken for gastritis. nrfhh.com Furthermore, the bark is used in remedies for skin infections, as a purgative, for chest and cough pains, and in Ghana, specifically for anemia. researchgate.net
Leaf extracts of P. angolensis are consumed or administered as an enema to treat edema. cabidigitallibrary.orgwikipedia.org The roots are used to prepare extracts for treating parasitic infections like schistosomiasis. cabidigitallibrary.orgwikipedia.org The seed oil, known as "kombo butter," is applied to treat thrush. cabidigitallibrary.orgwikipedia.org Beyond these specific uses, the plant is also traditionally employed for managing diabetes, cognitive disorders, cancer, osteoarthritis, inflammation, microbial infections, and for wound healing. scispace.comug.edu.gh In Cameroon, the macerated stem bark is used for tuberculosis, and the twigs are chewed for dental hygiene and to combat oral candidiasis in Nigeria. nrfhh.com
Correlation between Traditional Applications and Scientifically Validated Bioactivities
Scientific investigations into the phytochemical constituents of P. angolensis have provided a rationale for many of its traditional uses. scispace.com The broad spectrum of ailments treated with this plant in folk medicine has prompted researchers to explore its biological activities through various scientific models. scispace.comug.edu.gh
The traditional use of the plant for managing diabetes has been a significant area of research. scispace.com This has been scientifically corroborated by the discovery of compounds with antihyperglycemic properties, most notably Pycnanthuquinone A and B. researchgate.netresearchgate.net The plant's traditional application against malaria has also been validated. scispace.com Studies have shown that crude ethanol (B145695) extracts of the stem bark can clear parasitemia in mice infected with Plasmodium berghei, and also exhibit moderate activity against chloroquine-resistant strains of Plasmodium falciparum. scispace.com
Furthermore, the plant's use in treating infections is supported by findings that demonstrate its antibacterial and antifungal properties. researchgate.netscispace.com Extracts have shown activity against various bacterial and fungal strains, including those that are drug-resistant. scispace.com The traditional use for pain and inflammation is also substantiated by scientific evidence of its anti-inflammatory and analgesic activities. scispace.com Additionally, extracts have demonstrated antitumor activities in several cancer cell lines, aligning with its traditional use in cancer management. scispace.com The presence of isoflavonoids in the plant, which have shown apoptosis-inducing capabilities in human hepatoma cells, further supports this. scispace.comresearchgate.net
Role of Ethnobotany in Bioassay-Guided Discovery of Pycnanthuquinone B
The discovery of this compound is a direct outcome of an ethnobotanically driven research approach. researchgate.netresearchgate.net This strategy involves prioritizing the scientific investigation of plants with a known history of use in traditional medicine. nih.govd-nb.info The rationale is that traditional knowledge can serve as a valuable guide to pinpoint plants with a higher likelihood of containing bioactive compounds. nih.govfrontiersin.org
In the case of this compound, researchers were guided by the traditional use of Pycnanthus angolensis for conditions related to metabolic disorders, including diabetes. scispace.comresearchgate.net This led to the collection of the plant and the subsequent screening of its extracts for antihyperglycemic activity. researchgate.netresearchgate.net The process, known as bioassay-guided fractionation, involves systematically separating the plant extract into different fractions and testing each fraction for the desired biological activity. researchgate.net
An ethanolic extract of the leaves and stems of P. angolensis was tested in a diabetic mouse model. researchgate.netresearchgate.net The fractions that demonstrated significant glucose-lowering effects were further purified, which ultimately led to the isolation of two novel terpenoid-type quinones: Pycnanthuquinone A and this compound. researchgate.netresearchgate.net This targeted approach, informed by traditional medicinal use, proved to be highly effective in identifying these specific bioactive compounds. researchgate.net
Impact on Current Research Trajectories and Target Prioritization
The ethnobotanical background of Pycnanthus angolensis and the successful discovery of this compound have significantly influenced the direction of current and future research on this compound and the plant itself. The validation of traditional knowledge through scientific discovery has reinforced the value of ethnobotany as a tool in drug discovery. d-nb.inforesearchgate.net
Moreover, the diverse traditional uses of P. angolensis suggest that this compound and other compounds from the plant may possess a wider range of biological activities. nrfhh.comscispace.com This has broadened the scope of research to explore its potential in other therapeutic areas, such as cancer, inflammation, and infectious diseases, which are all areas of its traditional application. scispace.com The rich phytochemical profile of the plant, with over 50 isolated compounds, indicates that it remains a promising source for the discovery of new drug leads. scispace.comug.edu.gh The success of the ethnobotanical approach in identifying this compound serves as a strong incentive for continued research into the medicinal properties of plants with a history of traditional use. frontiersin.orgnih.gov
Future Research Trajectories and Scientific Challenges
Elucidation of Unexplored Biological Activities and Mechanisms
Initial studies have highlighted the potential of Pycnanthuquinone B in various therapeutic areas. It was first identified, along with Pycnanthuquinone A, through a bioassay-guided fractionation of an ethanolic extract of Pycnanthus angolensis using a diabetic mouse model, demonstrating its significant antihyperglycemic activity. researchgate.net Beyond this, extracts of P. angolensis have shown a range of biological activities, including anthelmintic, anticancer, antileishmanial, antimalarial, and antimicrobial effects. researchgate.netscispace.com The plant is also used in traditional medicine for conditions like sexual disorders and hyperlipidemia. researchgate.net
However, the specific contribution of this compound to many of these observed effects remains to be fully elucidated. Future research should focus on systematically screening this compound against a wider array of biological targets. For instance, while plant extracts have shown anthelmintic properties, the direct activity and mechanism of action of this compound against various parasitic worms are yet to be determined. researchgate.net Similarly, its potential as an anti-inflammatory or antioxidant agent, activities reported for the plant, warrants further investigation. researchgate.net Recent in silico studies have also suggested that this compound could be a potential inhibitor of the SARS-CoV-2 main protease, a finding that requires experimental validation. researchgate.net
A significant challenge lies in moving beyond phenomenological observations to a deep mechanistic understanding. Unraveling the precise molecular pathways through which this compound exerts its effects is crucial for its development as a therapeutic agent.
Advancement in Asymmetric Total Synthesis and Analog Generation
The complex, tricyclic structure of this compound presents a considerable challenge for synthetic chemists. uni-muenchen.de While the total synthesis of related meroterpenoids has been a subject of interest, the development of a concise and efficient asymmetric total synthesis of this compound is a critical future goal. uni-muenchen.deresearchgate.netmdpi.comrsc.org Asymmetric catalysis, including organocatalysis, has emerged as a powerful tool for the enantioselective synthesis of complex natural products and could be instrumental in achieving this objective. mdpi.comfrontiersin.orgbeilstein-journals.org
A successful asymmetric synthesis would not only confirm the absolute configuration of the natural product but also provide a reliable source of the compound for further biological evaluation, overcoming the limitations of isolation from natural sources. uni-muenchen.de Furthermore, a robust synthetic route would open the door to the generation of a library of analogs. By systematically modifying the structure of this compound, researchers can probe the structure-activity relationship (SAR), identifying the key pharmacophoric features responsible for its biological activity. This knowledge is invaluable for optimizing potency, selectivity, and pharmacokinetic properties.
Addressing Challenges in Preclinical ADME Profiling for Enhanced Research Translational Potential
For any promising natural product to transition from a laboratory curiosity to a clinical candidate, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential. nih.govnih.gov Currently, there is a significant gap in the preclinical ADME data for this compound. Future research must prioritize the in-depth characterization of its pharmacokinetic profile.
Challenges in this area are not insignificant. In vitro assays, while useful for initial screening, may not always accurately predict the in vivo response. cn-bio.com Therefore, a combination of in vitro, in vivo, and in silico models will be necessary to build a comprehensive ADME profile. cn-bio.comfrontiersin.org In silico tools, for instance, can be employed in the early stages to predict potential liabilities and guide further experimental work. nih.govmdpi.com Understanding how this compound is absorbed, how it distributes throughout the body, how it is metabolized, and how it is ultimately eliminated is critical for its potential development as a drug. nih.gov Addressing these questions early in the research process can help to de-risk the compound and enhance its translational potential.
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
To gain a holistic view of the biological effects of this compound, the integration of various "omics" technologies is a promising future direction. embopress.orgmdpi.comfrontlinegenomics.com Transcriptomics (studying gene expression), proteomics (studying proteins), and metabolomics (studying metabolites) can provide an unbiased and comprehensive picture of the cellular response to the compound. embopress.orgnih.gov
By applying these technologies, researchers can move beyond a single-target approach and identify the broader signaling pathways and metabolic networks modulated by this compound. researchgate.net For example, transcriptomic analysis could reveal which genes are up- or down-regulated in response to treatment, while proteomics could identify changes in protein expression and post-translational modifications. nih.gov Integrating these multi-omics datasets can help to construct causal networks and generate mechanistic hypotheses about the compound's mode of action. embopress.org This systems-level understanding is crucial for identifying potential biomarkers of efficacy and for predicting both on-target and off-target effects.
Sustainable Sourcing and Cultivation of Pycnanthus angolensis for Research Scale Production
The primary source of this compound is the plant Pycnanthus angolensis. researchgate.net While this plant is an important medicinal species in its native West and Central Africa, reliance on wild harvesting for the large-scale production required for extensive research and potential future commercialization is not sustainable. prota4u.org Therefore, developing sustainable sourcing and cultivation practices for P. angolensis is a critical long-term challenge.
Research into the plant's propagation, growth conditions, and pest management is needed. prota4u.org P. angolensis is propagated by seed, which has a short viability, necessitating prompt sowing. prota4u.org While germination can be high with proper care, vegetative propagation through stem cuttings has so far been unsuccessful. prota4u.org Establishing plantations and optimizing cultivation techniques, including the potential use of fertilizers and appropriate thinning schedules, will be essential for a consistent and sustainable supply of the raw material. prota4u.org Furthermore, exploring alternative production methods, such as cell or tissue culture, could also be a viable avenue for producing this compound in a controlled and sustainable manner. The preservation of this valuable plant species and its associated traditional knowledge is also of high importance. researchgate.net
Q & A
Q. How to align this compound research with ethical guidelines for preclinical studies?
- Methodological Answer : Obtain institutional animal care committee (IACUC) approval. Follow ARRIVE 2.0 guidelines for reporting animal experiments, including sample size justification and humane endpoints. For human cell lines, document provenance and ethical sourcing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
